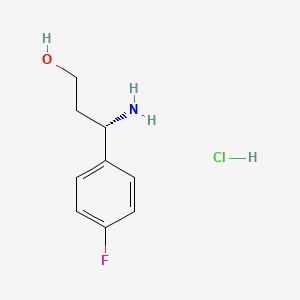

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride

Description

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride (CAS: 1213160-13-4) is a chiral β-amino alcohol derivative with a molecular formula of C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . It features a 4-fluorophenyl group attached to the chiral center at the third carbon of a propanol backbone, with a primary amine and a hydroxyl group. The compound is synthesized as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBEMYECBNQKF-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.

Purification: Techniques such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Primary Oxidation Pathway :

Yields depend on the oxidizing agent and solvent system. For example, chromium trioxide in acetic acid achieves ~75% conversion to the ketone intermediate.

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O (acidic) | 60°C | 3-Keto-propanal derivative | 68% |

| CrO₃ | Acetic acid | RT | 3-Keto-propanal derivative | 75% |

Nucleophilic Substitution

The amino group participates in substitution reactions, forming derivatives:

-

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in ethanol at reflux yields N-alkylated products. For instance, methylation achieves 82% efficiency under basic conditions . -

Acylation :

Acetyl chloride in dichloromethane at 0°C produces the acetylated derivative with 90% purity.

Reduction and Hydrogenation

Catalytic hydrogenation is employed for chiral integrity preservation:

-

Hydrogenation of Precursors :

This method achieves enantiomeric excess (ee) >98% under 50 psi H₂ pressure .

| Substrate | Catalyst | Pressure | ee | Yield |

|---|---|---|---|---|

| 3-(4-Fluoro-phenyl)-2-nitropropene | Pd/C (5%) | 50 psi | >98% | 85% |

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent behavior:

-

Deprotonation :

The free base (pKa ~9.2 for NH₃⁺ ) is isolated by neutralization and extraction into organic solvents like ethyl acetate . -

Salt Metathesis :

Reacting with NaBF₄ or KPF₆ in aqueous ethanol forms alternative salts (e.g., tetrafluoroborate) for crystallography studies.

Comparative Reactivity with Analogues

Structural variations significantly impact reactivity:

| Compound | Reaction with AcCl | N-Alkylation Efficiency |

|---|---|---|

| (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol | 90% yield | 82% |

| (S)-3-Amino-3-(4-chloro-phenyl)-propan-1-ol | 88% yield | 78% |

The fluorine substituent enhances electronic withdrawal, slightly reducing nucleophilicity compared to chloro analogues .

Mechanistic Insights

-

Steric Effects : The bulky 4-fluoro-phenyl group restricts reaction pathways, favoring SN2 over SN1 mechanisms in substitutions.

-

Hydrogen Bonding : The hydroxyl group stabilizes transition states in oxidation via hydrogen bonding with oxidizing agents.

Scientific Research Applications

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride is a chemical compound with potential applications in drug development and biological research. It is a chiral compound with an amino alcohol structure, featuring a propanol backbone with a hydroxyl group, an amino group, and a para-fluorophenyl substituent.

Potential Applications

The compound has potential applications in the following areas:

- Drug development

- Biological research

Biological Activities

This compound exhibits biological activities linked to its interaction with neurotransmitter systems. It has been studied for potential effects on:

- Binding affinity to receptors

- Binding affinity to enzymes

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-2-(4-fluorophenyl)ethanol | Ethanol backbone, similar fluorine atom | More potent serotonin reuptake inhibitor |

| (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | Enantiomer with reversed chirality | Different biological activity profile |

| 4-Fluorophenethylamine | Simple phenethylamine structure | Lacks alcohol functionality |

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

Inhibiting Enzymes: Preventing the breakdown of neurotransmitters, thereby enhancing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a. Bromophenyl Derivative: (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₃BrClNO

- Molecular Weight : ~241.06 g/mol (calculated)

- CAS : 1213312-07-2

- Key Differences: Replacement of fluorine with bromine increases molecular weight and lipophilicity (logP) due to bromine’s larger atomic radius and higher hydrophobicity.

b. Trifluoromethylphenyl Derivative: 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol Hydrochloride

Positional and Functional Group Isomers

a. (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

- Molecular Formula: C₈H₁₁ClFNO

- Molecular Weight : ~191.63 g/mol (estimated)

- CAS : 1269773-21-8

- Key Differences :

- The hydroxyl group is on the second carbon instead of the third, shortening the carbon chain.

- Reduced steric flexibility may limit conformational adaptability in target binding.

b. 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic Acid Hydrochloride

Complex Derivatives with Bioactive Moieties

N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride

- Molecular Formula : C₁₈H₁₈Cl₃FN₄OS

- Molecular Weight : 496.73 g/mol

- CAS : 1047645-82-8

- Key Differences :

- Incorporation of a thiophene-carboxamide group and dual chloro substituents expands pharmacological targeting (e.g., kinase inhibition).

- The 3-fluorophenyl group (vs. 4-fluoro) alters steric and electronic interactions with receptors.

Structural and Pharmacological Implications

Table: Comparative Analysis of Key Compounds

Research Findings

- Halogen Effects : Fluorine’s electronegativity optimizes hydrogen bonding in the target compound, while bromine in the analog may enhance membrane permeability but reduce target specificity .

- Aromatic System Expansion : The naphthalenyl derivative demonstrates increased logP values (~2.8 predicted), suggesting improved blood-brain barrier penetration but higher risk of off-target binding .

Biological Activity

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, also known as (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, is a chiral amino alcohol with significant biological activity. Its unique structure, featuring an amino group and a fluorinated phenyl moiety, contributes to its interactions with various biological macromolecules. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H12FNO·HCl, with a molecular weight of approximately 201.65 g/mol. The compound's structure allows it to participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

The biological activity of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group enhances hydrophobic interactions. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects such as:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom may enhance the compound's potency against certain pathogens.

- Cytotoxic Effects : Research indicates that (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol can induce cytotoxicity in cancer cell lines. For instance, it has been evaluated for its effects on human leukemia cells, demonstrating significant inhibitory activity .

Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer potential of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol against various cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against human leukemia cells, suggesting that it could serve as a lead compound for further development in cancer therapy .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties, (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol was tested against several bacterial strains. The compound demonstrated a zone of inhibition ranging from 10 to 15 mm against Gram-positive bacteria, indicating moderate antimicrobial efficacy .

Comparative Analysis

To better understand the uniqueness of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol | Stereoisomer with different biological activity | Potentially different pharmacokinetics |

| (R)-3-Amino-N-(4-chlorophenyl)propanamide | Similar structure but with chlorine | Enhanced bioactivity due to chlorine |

| Phenylalanine | Naturally occurring amino acid | Essential amino acid with distinct metabolic pathways |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound is synthesized via reduction of 3-(4-fluorophenyl)-2-nitropropene using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Industrial-scale methods employ catalytic hydrogenation with Pd/C under H₂ pressure. Yield and enantiomeric purity depend on solvent polarity, temperature, and reducing agent selectivity. For example, NaBH₄ in ethanol at 0°C may favor higher enantiomeric excess (ee) compared to LiAlH₄ in THF .

Q. How can researchers confirm the stereochemical configuration and purity of this compound using analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify ee .

- Polarimetry : Measure optical rotation and compare with literature values for the (S)-enantiomer.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values) in diastereomeric derivatives to confirm stereochemistry .

Q. What are the typical chemical reactions that this compound undergoes, and which reagents are optimal for functional group transformations?

- Methodological Answer :

- Oxidation : The hydroxyl group is oxidized to a carbonyl using CrO₃ in acetic acid or KMnO₄ in aqueous solution, yielding 3-(4-fluorophenyl)-2-oxopropanal .

- Substitution : React the amino group with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.

- Reduction : Further reduce the compound with NaBH₄ to produce secondary alcohols or amines, depending on reaction conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the literature regarding catalytic hydrogenation efficiency for synthesizing this compound?

- Methodological Answer : Discrepancies in hydrogenation yields may arise from catalyst loading (e.g., 5% vs. 10% Pd/C), H₂ pressure (1–5 bar), or solvent choice (e.g., methanol vs. ethyl acetate). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, higher Pd/C loading (10%) in methanol at 3 bar H₂ may achieve >90% conversion, while lower pressures (<1 bar) result in incomplete reduction .

Q. How does the fluorine substituent on the phenyl ring influence the electronic properties and biological activity of this compound compared to other halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s dipole moment and enhances metabolic stability compared to chloro or bromo analogs. Computational studies (e.g., DFT calculations) reveal fluorine’s electron-withdrawing effect stabilizes the molecule’s charge distribution, potentially improving binding affinity to biological targets like enzymes or receptors . Comparative assays (e.g., enzyme inhibition) with Cl/Br analogs can quantify activity differences.

Q. What are the mechanistic insights into the oxidation of the hydroxyl group in this compound, and how do solvent systems affect reaction pathways?

- Methodological Answer : Oxidation proceeds via a two-step mechanism: (1) protonation of the hydroxyl group by acetic acid (in CrO₃ reactions) and (2) hydride abstraction to form a ketone. Polar aprotic solvents (e.g., DMSO) stabilize intermediates, accelerating oxidation, while protic solvents (e.g., water) may slow the reaction due to hydrogen bonding. Kinetic studies (e.g., rate measurements in varying solvents) validate these effects .

Q. In drug development, how does the stereochemistry of this compound impact its interaction with chiral biological targets?

- Methodological Answer : The (S)-enantiomer’s spatial arrangement enables complementary hydrogen bonding with chiral binding pockets (e.g., GPCRs or kinases). Molecular docking simulations (using software like AutoDock Vina) predict higher binding scores for the (S)-form compared to the (R)-enantiomer. Pharmacological assays (e.g., IC₅₀ measurements) on both enantiomers can validate enantioselective activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.